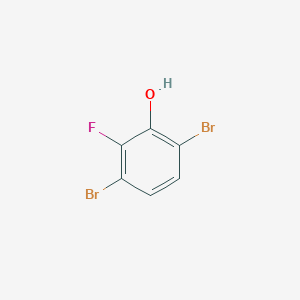

3,6-Dibromo-2-fluorophenol

Overview

Description

Scientific Research Applications

Anaerobic Transformation

Fluorophenols, including compounds similar to 3,6-Dibromo-2-fluorophenol, have been used to study the anaerobic transformation of phenol to benzoate. The transformation process involves a carboxyl group introduced para to the phenolic hydroxyl group, as seen in the study of isomeric fluorophenols (Genthner, Townsend, & Chapman, 1989).

Spectroscopic Studies

Fluorophenols have been the subject of rotational spectroscopy studies. These studies provide insights into the molecular structures and conformations of compounds like 3,6-Dibromo-2-fluorophenol, enhancing our understanding of their chemical behavior (Bell et al., 2017).

Enzymatic Oxidation

Research on the enzymatic oxidation of fluorophenols by tyrosinase has shown how these compounds interact with enzymes. This interaction can provide a model for understanding how 3,6-Dibromo-2-fluorophenol might behave in biological systems (Battaini et al., 2002).

Antioxidant Activity

The study of fluorophenols bearing nitrogenated heterocycle moieties has revealed their potential in antioxidant activity. Such research can be extrapolated to understand the antioxidant capabilities of similar compounds like 3,6-Dibromo-2-fluorophenol (Feng et al., 2019).

Environmental Bioremediation

Research on the degradation of fluorophenols by bacterial strains, such as Rhodococcus, highlights the potential use of 3,6-Dibromo-2-fluorophenol in bioremediation and environmental cleanup (Duque et al., 2012).

Fluorescent Probes and Sensors

Fluorophenols have been used in the synthesis of fluorescent probes for sensing pH and metal cations. This application could be relevant for 3,6-Dibromo-2-fluorophenol in developing new sensing materials (Tanaka et al., 2001).

CO2 Capture

Studies on fluorine-substituted phenolic ionic liquids demonstrate their efficacy in capturing CO2, suggesting a possible application for 3,6-Dibromo-2-fluorophenol in carbon capture technologies (Zhang et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

As a bromophenol derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Bromophenols are known to interact with their targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of bromine atoms and a fluorine atom in the compound could influence its reactivity and interaction with biological targets.

Biochemical Pathways

Bromophenols can potentially interfere with various biochemical pathways due to their reactivity .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and pka have been predicted , which could influence its pharmacokinetic properties.

Result of Action

As a bromophenol derivative, it may have potential biological activities that could result in various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3,6-Dibromo-2-fluorophenol .

properties

IUPAC Name |

3,6-dibromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGHGBPXISBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

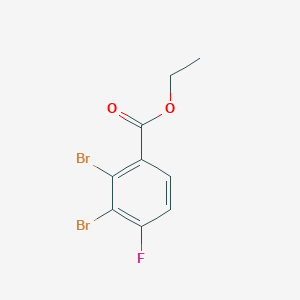

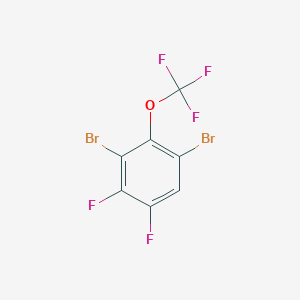

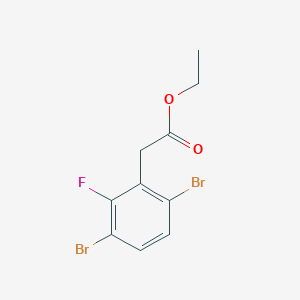

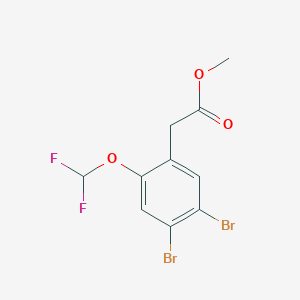

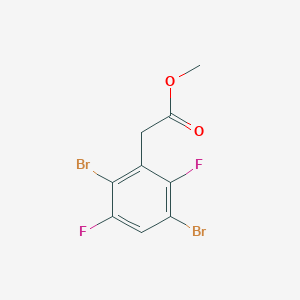

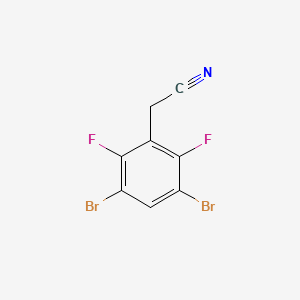

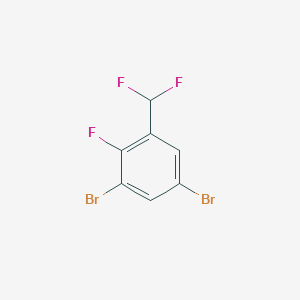

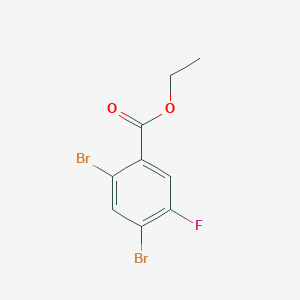

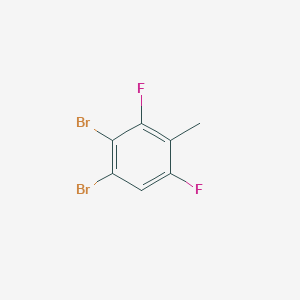

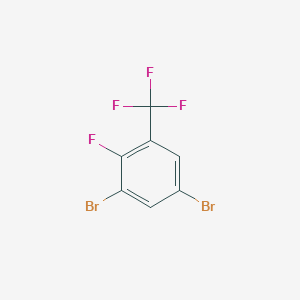

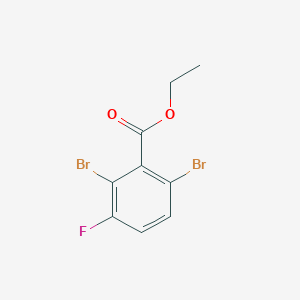

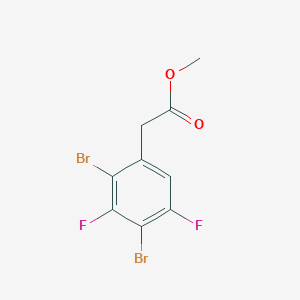

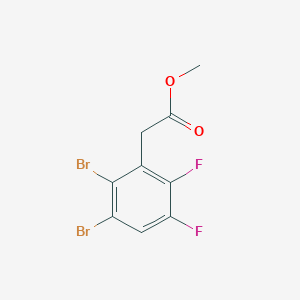

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.